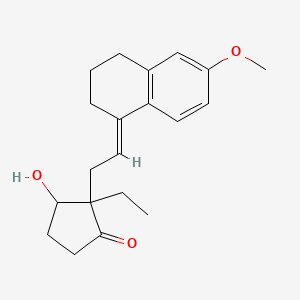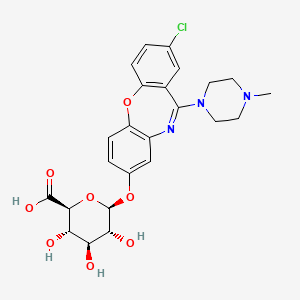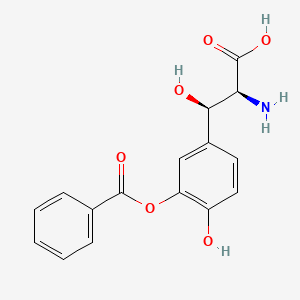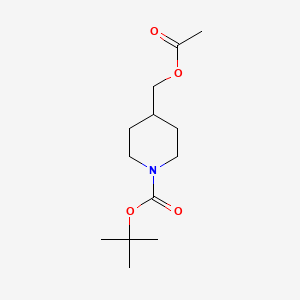![molecular formula C16H22BrNO4 B13842249 tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate](/img/structure/B13842249.png)
tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a formyl group attached to a phenoxybutyl chain. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate typically involves the following steps:
Formation of the Phenoxybutyl Chain: The initial step involves the reaction of 2-bromo-3-formylphenol with 4-bromobutylamine to form the phenoxybutyl chain.
Carbamate Formation: The phenoxybutyl chain is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a phenoxybutyl carbamate.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Phenoxybutyl carbamate.
Substitution: Hydroxyl or amino-substituted derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the synthesis of complex molecules and pharmaceuticals.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials and polymers.
Mécanisme D'action
The mechanism of action of tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate involves its interaction with specific molecular targets. The bromine atom and formyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The pathways involved include nucleophilic substitution and addition reactions.
Comparaison Avec Des Composés Similaires
- tert-Butyl N-[4-(2-bromo-3-hydroxyphenoxy)butyl]carbamate
- tert-Butyl N-[4-(2-chloro-3-formylphenoxy)butyl]carbamate
- tert-Butyl N-[4-(2-bromo-3-methoxyphenoxy)butyl]carbamate
Comparison:
- tert-Butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate is unique due to the presence of both a bromine atom and a formyl group, which confer distinct reactivity and biological activity.
- Similar compounds may have different substituents such as hydroxyl, chloro, or methoxy groups, leading to variations in their chemical and biological properties.
Propriétés
Formule moléculaire |
C16H22BrNO4 |
|---|---|
Poids moléculaire |
372.25 g/mol |
Nom IUPAC |
tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate |
InChI |
InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(20)18-9-4-5-10-21-13-8-6-7-12(11-19)14(13)17/h6-8,11H,4-5,9-10H2,1-3H3,(H,18,20) |
Clé InChI |
OVAANCIPACHIJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCCOC1=CC=CC(=C1Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;(2S,3S,4S,5R,6S)-6-[4-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-5-[(2S,3R,4S,5S,6S)-6-carboxylato-3,4,5-trihydroxyoxan-2-yl]oxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13842167.png)
![3-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,5,6,7,8,8a-hexahydroimidazo-[1,5a]pyridine Hydrochloride](/img/structure/B13842178.png)





![N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13842209.png)
![2-Allyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13842220.png)
![2-Perfluorooctyl-[1,2-13C2]-ethanol](/img/structure/B13842221.png)




